Cas no 2870667-76-6 (3-{(benzyloxy)carbonylamino}-1-(2-fluorophenyl)cyclobutane-1-carboxylic acid)

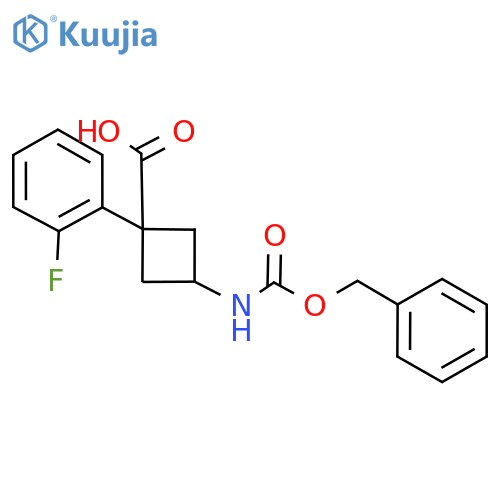

2870667-76-6 structure

商品名:3-{(benzyloxy)carbonylamino}-1-(2-fluorophenyl)cyclobutane-1-carboxylic acid

3-{(benzyloxy)carbonylamino}-1-(2-fluorophenyl)cyclobutane-1-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- 1-(2-Fluorophenyl)-3-[[(phenylmethoxy)carbonyl]amino]cyclobutanecarboxylic acid

- Cyclobutanecarboxylic acid, 1-(2-fluorophenyl)-3-[[(phenylmethoxy)carbonyl]amino]-

- 3-{(benzyloxy)carbonylamino}-1-(2-fluorophenyl)cyclobutane-1-carboxylic acid

-

- インチ: 1S/C19H18FNO4/c20-16-9-5-4-8-15(16)19(17(22)23)10-14(11-19)21-18(24)25-12-13-6-2-1-3-7-13/h1-9,14H,10-12H2,(H,21,24)(H,22,23)

- InChIKey: LJNCZPXTFXLVOT-UHFFFAOYSA-N

- ほほえんだ: C1C=CC=CC=1COC(=O)NC1CC(C2=C(C=CC=C2)F)(C(O)=O)C1

3-{(benzyloxy)carbonylamino}-1-(2-fluorophenyl)cyclobutane-1-carboxylic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-35262020-0.25g |

3-{[(benzyloxy)carbonyl]amino}-1-(2-fluorophenyl)cyclobutane-1-carboxylic acid |

2870667-76-6 | 0.25g |

$906.0 | 2023-09-03 | ||

| Enamine | EN300-35262020-0.5g |

3-{[(benzyloxy)carbonyl]amino}-1-(2-fluorophenyl)cyclobutane-1-carboxylic acid |

2870667-76-6 | 0.5g |

$946.0 | 2023-09-03 | ||

| Enamine | EN300-35262020-10g |

3-{[(benzyloxy)carbonyl]amino}-1-(2-fluorophenyl)cyclobutane-1-carboxylic acid |

2870667-76-6 | 10g |

$4236.0 | 2023-09-03 | ||

| Enamine | EN300-35262020-2.5g |

3-{[(benzyloxy)carbonyl]amino}-1-(2-fluorophenyl)cyclobutane-1-carboxylic acid |

2870667-76-6 | 2.5g |

$1931.0 | 2023-09-03 | ||

| Enamine | EN300-35262020-1g |

3-{[(benzyloxy)carbonyl]amino}-1-(2-fluorophenyl)cyclobutane-1-carboxylic acid |

2870667-76-6 | 1g |

$986.0 | 2023-09-03 | ||

| Enamine | EN300-35262020-0.05g |

3-{[(benzyloxy)carbonyl]amino}-1-(2-fluorophenyl)cyclobutane-1-carboxylic acid |

2870667-76-6 | 0.05g |

$827.0 | 2023-09-03 | ||

| Enamine | EN300-35262020-0.1g |

3-{[(benzyloxy)carbonyl]amino}-1-(2-fluorophenyl)cyclobutane-1-carboxylic acid |

2870667-76-6 | 0.1g |

$867.0 | 2023-09-03 | ||

| Enamine | EN300-35262020-5g |

3-{[(benzyloxy)carbonyl]amino}-1-(2-fluorophenyl)cyclobutane-1-carboxylic acid |

2870667-76-6 | 5g |

$2858.0 | 2023-09-03 | ||

| Enamine | EN300-35262020-5.0g |

3-{[(benzyloxy)carbonyl]amino}-1-(2-fluorophenyl)cyclobutane-1-carboxylic acid |

2870667-76-6 | 5.0g |

$2858.0 | 2023-07-07 | ||

| Enamine | EN300-35262020-1.0g |

3-{[(benzyloxy)carbonyl]amino}-1-(2-fluorophenyl)cyclobutane-1-carboxylic acid |

2870667-76-6 | 1.0g |

$986.0 | 2023-07-07 |

3-{(benzyloxy)carbonylamino}-1-(2-fluorophenyl)cyclobutane-1-carboxylic acid 関連文献

-

Mark A. Sephton,Christopher R. Emerson,Lev N. Zakharov,Paul R. Blakemore Chem. Commun., 2010,46, 2094-2096

-

Abdullah M. A. Asiri,Harry G. Heller,Michael B. Hursthouse,Alexander Karalulov Chem. Commun., 2000, 799-800

-

Yuexia Zhang,Xingxing Wu,Lin Hao,Zeng Rong Wong,Sherman J. L. Lauw,Song Yang,Richard D. Webster Org. Chem. Front., 2017,4, 467-471

-

Tatsuya Kameyama,Ken-ichi Okazaki,Katsuhiko Takagi Phys. Chem. Chem. Phys., 2009,11, 5369-5376

-

Shushi Suzuki,Yousuke Tomita Dalton Trans., 2015,44, 4186-4194

2870667-76-6 (3-{(benzyloxy)carbonylamino}-1-(2-fluorophenyl)cyclobutane-1-carboxylic acid) 関連製品

- 15945-07-0(2,4,5-Trichloro-benzenesulfonyl chloride)

- 712324-41-9(2-[2-(5-Chloroquinolin-8-yl)oxyethoxy]benzaldehyde)

- 1040637-77-1(N-{[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl}-2-(2-methylphenoxy)acetamide)

- 926032-04-4(N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-3,4-dimethoxybenzene-1-sulfonamide)

- 93951-82-7(2,4,5-Trichlorophenol-d2)

- 565207-38-7(N,N-diethyl-3-4-(prop-2-en-1-yl)-5-sulfanyl-4H-1,2,4-triazol-3-ylbenzene-1-sulfonamide)

- 2411299-57-3(N-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-1-(prop-2-enoyl)piperidine-4-carboxamide)

- 1273610-58-4(3-Benzofuranamine, 5-chloro-7-fluoro-2,3-dihydro-)

- 2162016-09-1(2-(5-Fluoropyridin-2-yl)acetaldehyde)

- 1481342-96-4(3-amino-1-(pyridin-4-yl)propan-1-one)

推奨される供給者

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

江苏科伦多食品配料有限公司

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Changzhou Guanjia Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量